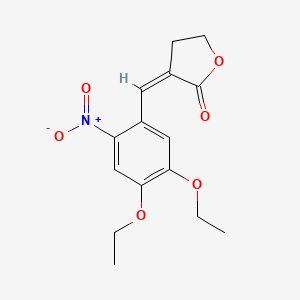
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is an organic compound characterized by its unique structure, which includes a dihydrofuranone ring substituted with a nitrobenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-diethoxy-2-nitrobenzaldehyde and dihydrofuran-2(3H)-one.
Condensation Reaction: The key step involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with dihydrofuran-2(3H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The dihydrofuranone ring can be oxidized to a furanone ring using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one.
Oxidation: 3-(4,5-diethoxy-2-nitrobenzylidene)furan-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
3-(4,5-dimethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.
3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one: Reduction product with an amino group instead of a nitro group.
3-(4,5-diethoxy-2-nitrobenzylidene)furan-2(3H)-one: Oxidation product with a furanone ring instead of a dihydrofuranone ring.
Uniqueness
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and nitro groups allows for diverse chemical modifications and potential biological activities, making it a versatile compound for various applications.
特性
分子式 |
C15H17NO6 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C15H17NO6/c1-3-20-13-8-11(7-10-5-6-22-15(10)17)12(16(18)19)9-14(13)21-4-2/h7-9H,3-6H2,1-2H3/b10-7- |
InChIキー |
OBARWZGPUBMWJG-YFHOEESVSA-N |
異性体SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/CCOC2=O)[N+](=O)[O-])OCC |
正規SMILES |
CCOC1=C(C=C(C(=C1)C=C2CCOC2=O)[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



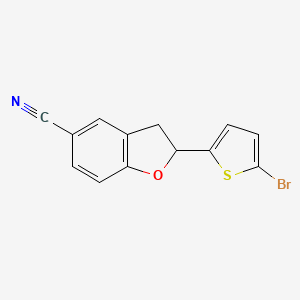
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)

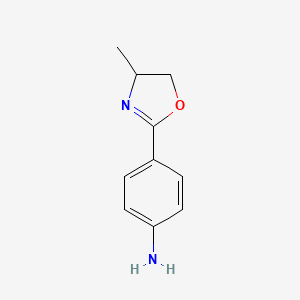
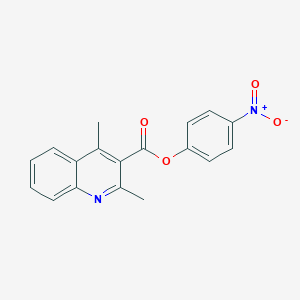
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
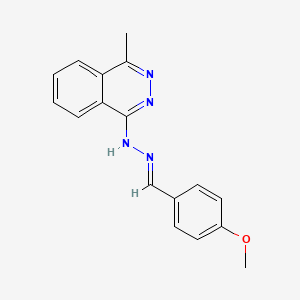
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
